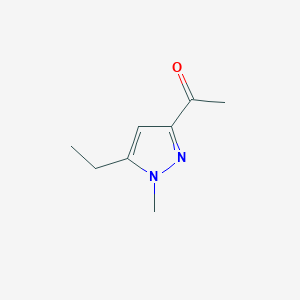

![molecular formula C22H18NO2P B069492 (R)-N,N-二甲基二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-胺 CAS No. 185449-80-3](/img/structure/B69492.png)

(R)-N,N-二甲基二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex dioxaphosphepins involves multi-step chemical reactions, which may include nucleophilic substitution, reduction, and condensation processes. For example, the synthesis of axially dissymmetric diphosphines in related compounds demonstrates the complexity of creating such molecules. These methods can involve ortho-lithiation/iodination reactions followed by an Ullmann reaction, showing the intricate steps needed to synthesize specific diphosphine structures (Schmid et al., 1991).

Molecular Structure Analysis

The molecular structure of dioxaphosphepins and related compounds often involves detailed spectroscopic analysis to determine. For instance, the structural characterization of similar compounds has utilized techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the atomic arrangement and electronic structure (Jebas et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving dioxaphosphepin derivatives can include phosphination, amidation, and esterification, revealing the compound's reactivity and potential for further chemical modifications. Research on related compounds has highlighted their ability to undergo specific chemical transformations, providing a foundation for understanding the reactivity of dioxaphosphepins (Babu et al., 2008).

Physical Properties Analysis

The physical properties of dioxaphosphepin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Investigations into related compounds have detailed these properties, offering insight into how structural variations influence physical characteristics (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability, reactivity with nucleophiles or electrophiles, and photophysical properties, are central to the application of dioxaphosphepin derivatives. Studies on similar molecules have explored these aspects, elucidating how structural elements affect the chemical behavior of these compounds (Reddy et al., 2011).

科学研究应用

形成和破坏的动力学和机制

Sharma (2012 年) 的研究重点是水中 N-亚硝基二甲胺 (NDMA) 的形成和破坏的动力学和机制,突出了二甲胺 (DMA) 衍生物与消毒剂的反应性及其在水性环境中的潜在形成和降解途径 (Sharma,2012 年)。

含氮有害化合物的降解

Bhat 和 Gogate (2021 年) 综述了使用高级氧化工艺 (AOP) 降解含氮化合物(包括胺)。本研究提供了对这些化合物及其降解产物的环境和毒理学影响的见解 (Bhat 和 Gogate,2021 年)。

在细胞保护机制中的作用

Frecska 等人(2013 年)讨论了 N,N-二甲基色胺 (DMT),一种结构相关的化合物,重点介绍了其潜在的生理意义和细胞系统中的保护机制,提出了二甲胺衍生物在医学和生物领域的可能研究应用 (Frecska 等人,2013 年)。

分析应用

Friedman (2004 年) 探讨了茚三酮反应在分析氨基酸、肽和蛋白质中的应用,其中可能包括检测和定量各种样品中 (R)-N,N-二甲基二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂菲-4-胺等化合物 (Friedman,2004 年)。

微生物中的分解代谢

Luengo 和 Olivera (2020 年) 综述了假单胞菌属物种中生物胺的分解代谢,为微生物降解和利用含氮化合物提供了一个模型,这可能为二甲胺衍生物的环境归宿和生物技术应用提供见解 (Luengo 和 Olivera,2020 年)。

安全和危害

作用机制

Mode of Action

Given its structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the targets’ function .

Biochemical Pathways

The specific biochemical pathways affected by ®-Monophos are currently unknown. Given the complexity of the compound, it is likely that it influences multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

Its bioavailability, or the extent to which it reaches its site of action, is also unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like ®-Monophos. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .

As our understanding of this compound grows, we may uncover new insights into its biological effects and potential applications .

属性

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHAVHXSBZARBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185449-80-3 |

Source

|

| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)